![molecular formula C10H9ClN2 B3042372 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole CAS No. 59843-61-7](/img/structure/B3042372.png)
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
Overview
Description
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a heterocyclic compound that contains a pyrazole ring and a chlorophenyl group. It is synthesized using various methods and has been studied for its potential applications in different fields.
Scientific Research Applications
Nonlinear Optics
The compound has been studied for its potential applications in nonlinear optics . It has been found to have significant electro-optic properties, with the potential for use in second and third harmonic generation . The static and dynamic polarizability of this compound are found to be many-fold higher than that of urea .
Optoelectronic Device Fabrication
The compound’s superior electro-optic properties suggest it could be applied in optoelectronic device fabrications . These devices include optical switches, optical logic, memory devices, and signal processing .
Organic Synthesis
The compound has been used as a reagent in the synthesis of various organic compounds. This includes pharmaceuticals and agrochemicals.
Catalyst
It has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions. This makes it useful in a wide range of chemical synthesis processes.
Polymerization Agent
The compound has also been used as a polymerization agent. This means it can be used to initiate or control the process of forming polymers from smaller molecules.
Chemotherapeutic Research
Research has been conducted into the use of similar compounds as chemotherapeutic agents for the treatment of leishmaniasis . While not directly related to “3-(4-Chlorophenyl)-4-methyl-1H-pyrazole”, this research suggests potential medical applications for the compound .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antifungal activities
Mode of Action
Based on the antifungal activities of similar compounds, it can be hypothesized that this compound might interact with its targets, leading to disruption of essential biological processes in the fungal cells This could result in the inhibition of fungal growth or even cell death
Biochemical Pathways
Similar compounds have been reported to modulate oxidative stress and inflammatory pathways . It is possible that 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole might also affect these or related pathways, leading to downstream effects such as the modulation of immune responses or cellular redox status .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of the compound and its ability to reach its targets.
Result of Action
Based on the reported antifungal activities of similar compounds, it can be hypothesized that this compound might lead to the inhibition of fungal growth or even cell death
properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYONPYLIDBGTDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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